5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is an organic compound with the chemical formula C15H20N2OS This compound is characterized by its triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3,5-dimethylphenol with ethyl bromoacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the triazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Its unique structure allows it to interact with various biological targets, making it a potential lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the phenoxy and ethyl groups can enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol: This compound has a methyl group instead of an ethyl group, which can affect its chemical properties and biological activity.
4-allyl-5-[1-(3,5-dimethylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol: . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-5-17-13(15-16-14(17)19)11(4)18-12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUPWDXRUPLLEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=CC(=CC(=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391767 |
Source
|
Record name | 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667413-03-8 |
Source
|
Record name | 5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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